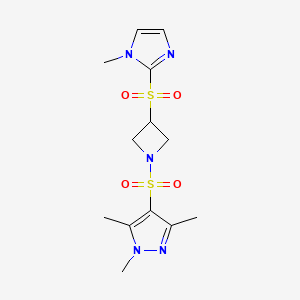

1,3,5-trimethyl-4-((3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)sulfonyl)-1H-pyrazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,3,5-trimethyl-4-((3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)sulfonyl)-1H-pyrazole is a useful research compound. Its molecular formula is C13H19N5O4S2 and its molecular weight is 373.45. The purity is usually 95%.

BenchChem offers high-quality 1,3,5-trimethyl-4-((3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)sulfonyl)-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3,5-trimethyl-4-((3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)sulfonyl)-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Medicinal Chemistry and Pharmacology

1,3,5-Triazines have attracted attention due to their biological properties. In particular, this compound exhibits antitumor activity. Hexamethylmelamine (HMM) and 2-amino-4-morpholino-s-triazine are clinically used for treating lung, breast, and ovarian cancers. Hydroxymethylpentamethylmelamine (HMPMM) is a hydroxylated metabolite of HMM and is also biologically active. Additionally, some 1,3,5-triazines show aromatase inhibitory activity, which is relevant in cancer therapy .

Veterinary Applications

The compound enhances the body’s stress response, especially against oxidative and thermal stress. It improves fur quality, resulting in glossy, smooth, and well-nourished coats in animals. Additionally, it reduces mortality during transportation due to stress and minimizes the occurrence of PSE (pale, soft, exudative) meat during slaughter .

Fluorescent Dyes and Bioimaging

This compound serves as an intermediate for fluorescent dyes, primarily used in biological labeling and bioimaging research .

Siderophore-Mediated Drug Development

1,3,5-Triazine derivatives, including our compound, have potential as siderophores. Siderophores are molecules that mediate microbial iron uptake. This property could be harnessed for drug development .

Corticotrophin-Releasing Factor Antagonists

Certain 1,3,5-triazines exhibit potent corticotrophin-releasing factor 1 receptor antagonist activity. These compounds may have applications in stress-related disorders .

Antiparasitic Activity

Among tested 1,3,5-triazine-substituted polyamines, one substrate shows promising in vitro activity against Trypanosoma brucei, the parasite responsible for Human African Trypanosomiasis .

Mécanisme D'action

Mode of Action

The mode of action would depend on the specific biological target. For example, if the target is an enzyme, the compound might act as an inhibitor, reducing the enzyme’s activity. If the target is a receptor, the compound could act as an agonist (activating the receptor) or an antagonist (blocking the receptor) .

Biochemical Pathways

Without specific information, it’s hard to say which biochemical pathways “1,3,5-trimethyl-4-({3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidin-1-yl}sulfonyl)-1H-pyrazole” might affect. Given the diversity of targets that imidazole and pyrazole compounds can interact with, it’s likely that multiple pathways could be affected .

Result of Action

The molecular and cellular effects would depend on the specific targets and mode of action of the compound. These could range from changes in cell signaling and gene expression to effects on cell growth and survival .

Propriétés

IUPAC Name |

1,3,5-trimethyl-4-[3-(1-methylimidazol-2-yl)sulfonylazetidin-1-yl]sulfonylpyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N5O4S2/c1-9-12(10(2)17(4)15-9)24(21,22)18-7-11(8-18)23(19,20)13-14-5-6-16(13)3/h5-6,11H,7-8H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYWOGWRSZNORJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)S(=O)(=O)N2CC(C2)S(=O)(=O)C3=NC=CN3C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N5O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-Fluorophenyl)-4-[[1-(2-fluorophenyl)triazol-4-yl]methyl]pyrazine-2,3-dione](/img/structure/B2707318.png)

![N-(2-(2-fluorophenyl)-2-methoxypropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2707326.png)

![6-Azaspiro[2.5]octan-1-ylmethanol hydrochloride](/img/structure/B2707330.png)

![(7-{[(2-Chlorophenyl)methyl]sulfanyl}-14-methyl-5-(3-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2707332.png)

![1-[(2-Azidoethoxy)sulfonyl]-4-methylbenzene](/img/structure/B2707333.png)

![1-Acetyl-3-{[(tert-butoxy)carbonyl]amino}pyrrolidine-3-carboxylic acid](/img/structure/B2707337.png)

![N-[2-(3-acetylphenyl)-3H-isoindol-1-ylidene]-2-chloroacetamide](/img/structure/B2707341.png)